molecular formula C16H11F3N4O4S B2951812 ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate CAS No. 955975-70-9

ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2951812
CAS No.: 955975-70-9
M. Wt: 412.34
InChI Key: NPMZMYQPLQTJTR-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes nitrophenyl, thiazolyl, and pyrazole moieties, provides a diverse range of chemical reactivity and biological activities. This compound’s significance arises from its potential use as a building block in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate generally involves multi-step organic synthesis. Commonly, the synthesis begins with the construction of the thiazole ring, followed by the introduction of the nitrophenyl and pyrazole moieties. Reagents such as thioamides, hydrazines, and various electrophiles are typically employed.

Industrial Production Methods: Industrial synthesis may involve streamlined processes such as one-pot reactions or the use of continuous flow reactors to enhance yield and efficiency. The selection of solvents and catalysts plays a crucial role in optimizing the reaction conditions for large-scale production.

Types of Reactions:

  • Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

  • Reduction: Reduction of the nitrophenyl group can yield aminophenyl derivatives.

  • Substitution: The compound can participate in substitution reactions at the pyrazole ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Use of strong oxidizing agents such as potassium permanganate.

  • Reduction: Employing reducing agents like hydrogen gas in the presence of a palladium catalyst.

  • Substitution: Utilizing electrophilic or nucleophilic reagents under controlled temperature and pH conditions.

Major Products Formed: Depending on the reaction, products such as aminophenyl derivatives, substituted pyrazoles, and other functionalized thiazole compounds can be obtained.

Scientific Research Applications

Ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has garnered interest in the following areas:

  • Chemistry: Used as a precursor for the synthesis of complex organic molecules.

  • Biology: Investigated for its potential as an enzyme inhibitor or binding ligand.

  • Medicine: Explored for its anti-inflammatory, antimicrobial, or anticancer properties.

  • Industry: Applied in the development of novel materials with specific electronic or photophysical properties.

Comparison with Similar Compounds

  • Ethyl 1-(1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

  • 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazole

  • Ethyl 1-[4-(2-nitrophenyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylate

Overall, this compound stands out for its versatile chemical properties and potential applications in diverse scientific fields. Feel free to deep-dive into any section of this article, or I can help you explore a completely new topic.

Properties

IUPAC Name

ethyl 1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O4S/c1-2-27-14(24)11-7-20-22(13(11)16(17,18)19)15-21-12(8-28-15)9-4-3-5-10(6-9)23(25)26/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMZMYQPLQTJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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